

An In-depth Technical Guide to Diallylcarbamyl Chloride: Properties, Reactivity, and Applications

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Compound of Interest

Compound Name: *Diallylcarbamyl chloride*

Cat. No.: *B1587701*

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Foreword: Unveiling the Versatility of a Unique Carbamoylating Agent

In the landscape of modern organic synthesis and analytical chemistry, the strategic introduction of functional groups remains a cornerstone of molecular design and analysis. Among the myriad of reagents available, carbamoyl chlorides serve as powerful tools for the derivatization and construction of complex molecules. This guide focuses on a particularly versatile yet often overlooked member of this class: **diallylcarbamyl chloride**.

Beyond its primary function as a robust derivatizing agent for enhancing the detectability of nucleophilic compounds in chromatographic analyses, the twin allyl moieties of **diallylcarbamyl chloride** offer a secondary tier of reactivity. This unique structural feature opens avenues for subsequent transformations, making it a valuable building block in synthetic chemistry. This guide aims to provide a comprehensive technical overview of **diallylcarbamyl chloride**, from its fundamental chemical properties to its practical applications, with a focus on the causal reasoning behind experimental choices and the establishment of self-validating protocols.

Core Chemical and Physical Properties of Diallylcarbamyl Chloride

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe utilization. **Diallylcarbamyl chloride** is a colorless to pale yellow liquid with a sharp, pungent odor. Its key properties are summarized in the table below.

Property	Value	Source(s)
CAS Number	25761-72-2	[1][2]
Molecular Formula	C ₇ H ₁₀ ClNO	[1][2]
Molecular Weight	159.61 g/mol	[1][2]
Boiling Point	214-220 °C (lit.)	[3][4]
Density	1.069 g/mL at 25 °C (lit.)	[3][4]
Refractive Index (n _{20/D})	1.48 (lit.)	[3][4]
Flash Point	86 °C	[3]
Solubility	Reacts with water; soluble in many organic solvents.	[1]

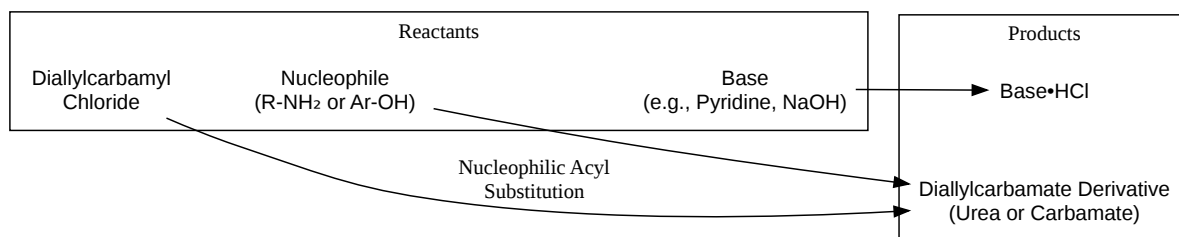
Author's Insight: The relatively high boiling point of **diallylcarbamyl chloride** allows for reactions to be conducted at elevated temperatures if necessary, without significant loss of the reagent. However, its reactivity with water necessitates the use of anhydrous solvents and inert atmospheric conditions to prevent hydrolysis and ensure reaction efficiency.

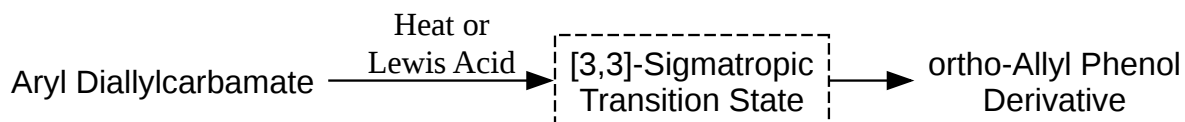
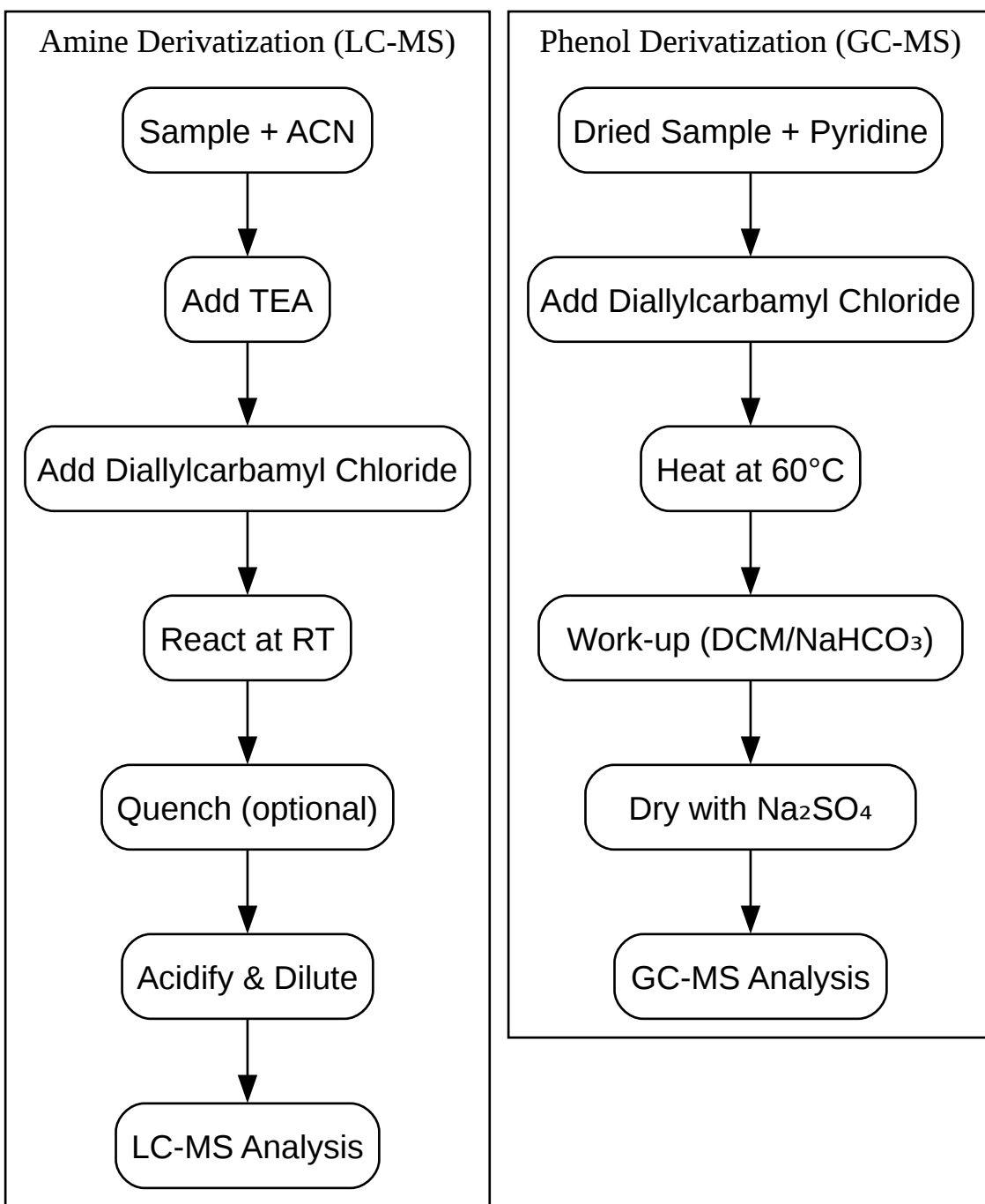
The Electrophilic Heart: Reactivity of the Carbamoyl Chloride Moiety

The primary reactivity of **diallylcarbamyl chloride** is dictated by the electrophilic nature of the carbonyl carbon within the carbamoyl chloride functional group. This electrophilicity is enhanced by the inductive electron-withdrawing effects of both the chlorine atom and the nitrogen atom. Consequently, **diallylcarbamyl chloride** readily undergoes nucleophilic acyl substitution with a variety of nucleophiles.[1]

Reaction with Amines and Phenols: The Schotten-Baumann Reaction

The reaction of **diallylcarbamyl chloride** with primary and secondary amines, as well as phenols, typically proceeds via the Schotten-Baumann reaction.^{[5][6][7]} This reaction involves the acylation of the nucleophile in the presence of a base to neutralize the hydrogen chloride byproduct, driving the reaction to completion.^[5]





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